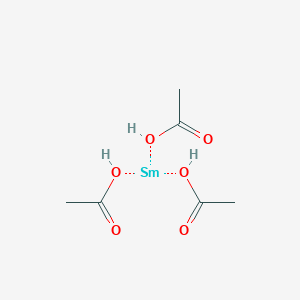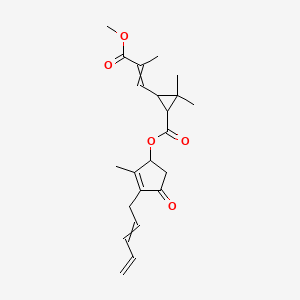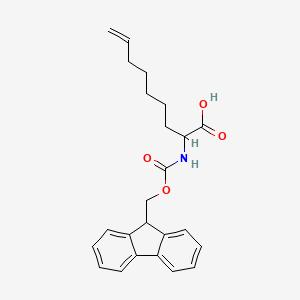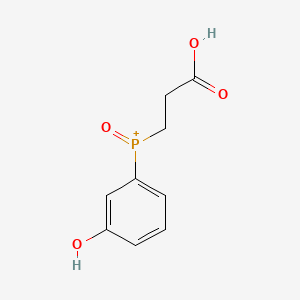
Samarium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Samarium acetate is an acetate salt of samarium, with the chemical formula Sm(CH₃COO)₃. It exists in both hydrate and tetrahydrate forms. This compound is typically a pale yellow powder and is known for its applications in various scientific fields .
準備方法
Samarium acetate can be synthesized through several methods. One common method involves dissolving samarium(III) oxide in a 50% acetic acid solution, followed by crystallization and vacuum drying to obtain the tetrahydrate form . Another method involves the crystallization of mixed anion acetates from solutions of samarium chloride and samarium oxychloride in acetic acid .
化学反応の分析
Samarium acetate undergoes various chemical reactions, including:
Oxidation: this compound can react with oxygen to form samarium oxide.
Reduction: It can be reduced to elemental samarium under specific conditions.
Substitution: this compound can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common reagents used in these reactions include oxygen for oxidation and reducing agents like hydrogen gas for reduction. The major products formed from these reactions are typically samarium oxides and elemental samarium .
科学的研究の応用
Samarium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization processes.
Biology: Samarium compounds are used in biological assays and imaging techniques.
Industry: It is used in the production of specialized glasses, phosphors, lasers, and thermoelectric devices.
作用機序
The mechanism of action of samarium acetate involves its ability to act as a catalyst in various chemical reactions. It interacts with molecular targets and pathways by facilitating the formation or breaking of chemical bonds. The acetate groups in this compound can coordinate with other molecules, enhancing the reactivity of the samarium ion .
類似化合物との比較
Samarium acetate can be compared with other samarium compounds such as samarium chloride (SmCl₃), samarium nitrate (Sm(NO₃)₃), and samarium oxalate (Sm(C₂O₄)₃). Unlike these compounds, this compound is unique due to its acetate ligands, which provide distinct reactivity and solubility properties. Similar compounds include:
- Samarium chloride (SmCl₃)
- Samarium nitrate (Sm(NO₃)₃)
- Samarium oxalate (Sm(C₂O₄)₃)
- Samarium iodide (SmI₂)
This compound’s uniqueness lies in its specific applications in catalysis and its role in the synthesis of specialized materials.
特性
分子式 |
C6H12O6Sm |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
acetic acid;samarium |
InChI |
InChI=1S/3C2H4O2.Sm/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChIキー |
DGVVPRHPLWDELQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Sm] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-3-[(2S,5S)-2-[(S)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13398561.png)

![5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13398567.png)


![3-[Dimethyl[3-[(R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamido]propyl]ammonio]propane-1-sulfonate](/img/structure/B13398582.png)
![[4-(3-Hydroxy-3-methyloct-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B13398586.png)
![Ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridine-3-sulfinate](/img/structure/B13398589.png)

![2-[2-(2,5-Dimethylphospholan-1-yl)phenyl]-1,3-dioxolane](/img/structure/B13398603.png)

![sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13398613.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B13398628.png)

